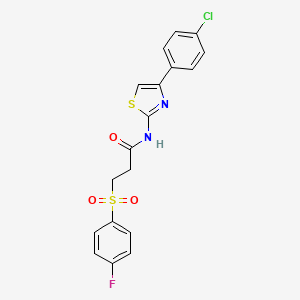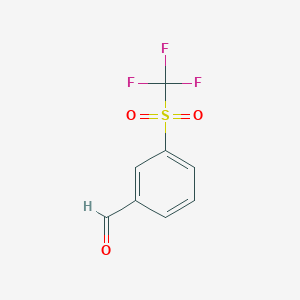![molecular formula C20H19NO3 B2621620 3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010885-84-3](/img/structure/B2621620.png)
3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, also known as PPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PPO belongs to the oxazine family of compounds, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is not yet fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. This compound has been shown to inhibit the production of nitric oxide and prostaglandin E2, which are involved in the inflammatory response. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activity. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new anticancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is its diverse range of biological activities, which makes it a promising candidate for the development of new drugs and materials. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of this compound research is the lack of understanding of its mechanism of action, which hinders the development of new drugs and materials based on this compound.
Zukünftige Richtungen
There are several future directions for 3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one research, including the development of new drugs for the treatment of inflammatory diseases and cancer, the investigation of this compound's mechanism of action, and the development of new materials based on this compound. Further studies are needed to fully understand the potential applications of this compound and to develop new drugs and materials based on this compound.
Synthesemethoden
The synthesis of 3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves the reaction of 3-phenylchromen-4-one with propylamine and ethyl chloroformate in the presence of triethylamine. The reaction proceeds through the formation of an intermediate oxazinone, which is then reduced to this compound using sodium borohydride. The yield of this compound obtained through this method is approximately 60%, and the purity can be increased through further purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-phenyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as arthritis and cancer. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-phenyl-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-2-10-21-11-16-18(24-13-21)9-8-15-19(22)17(12-23-20(15)16)14-6-4-3-5-7-14/h3-9,12H,2,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMXCCQZFNOFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

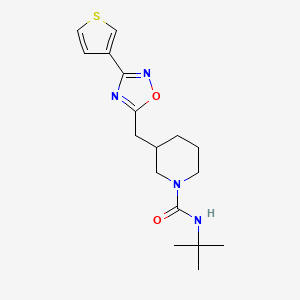
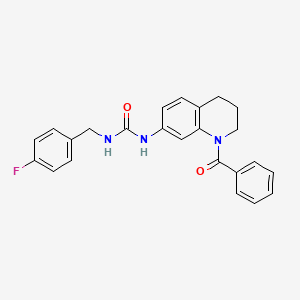
![(E)-N-(3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2621542.png)
![N-(1-Cyanocyclohexyl)-2-[[4-cyclopropyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2621543.png)
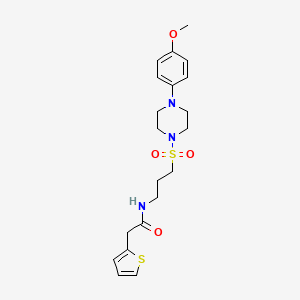
![N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2621546.png)

![N-[2-(1-Adamantyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B2621550.png)
![N-[[4-(2,3-Dihydro-1-benzofuran-5-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2621552.png)
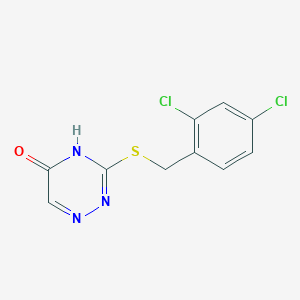
![2,2,6-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2621556.png)
![3-[(3,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2621558.png)
